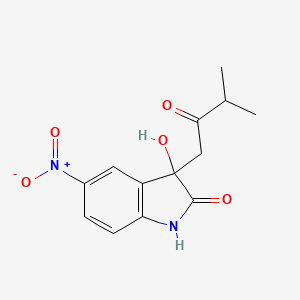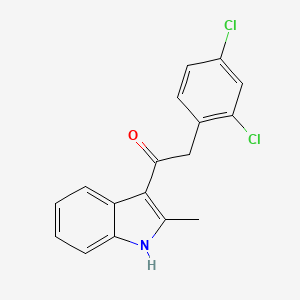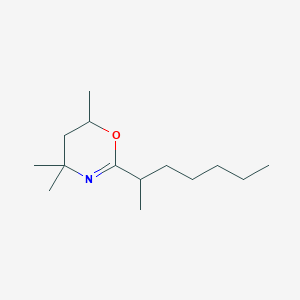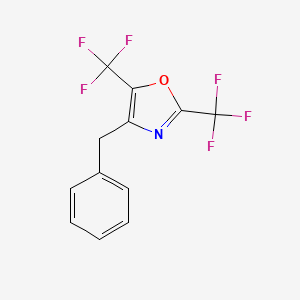
3-Hydroxy-3-(3-methyl-2-oxobutyl)-5-nitro-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-3-(3-methyl-2-oxo-butyl)-5-nitro-1H-indol-2-one is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-(3-methyl-2-oxo-butyl)-5-nitro-1H-indol-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Nitro Group: Nitration of the indole core can be carried out using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Addition of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, typically using hydrogen peroxide or a similar oxidizing agent.
Attachment of the 3-methyl-2-oxo-butyl Side Chain: This can be achieved through a Friedel-Crafts acylation reaction, where the indole core reacts with 3-methyl-2-oxo-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 3-oxo-3-(3-methyl-2-oxo-butyl)-5-nitro-1H-indol-2-one.
Reduction: Formation of 3-hydroxy-3-(3-methyl-2-oxo-butyl)-5-amino-1H-indol-2-one.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-3-(3-methyl-2-oxo-butyl)-5-nitro-1H-indol-2-one involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The indole core can interact with enzymes and receptors, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
3-hydroxy-3-(3-methyl-2-oxo-butyl)-5-amino-1H-indol-2-one: Similar structure but with an amino group instead of a nitro group.
3-hydroxy-3-(3-methyl-2-oxo-butyl)-1H-indol-2-one: Lacks the nitro group.
5-nitro-1H-indol-2-one: Lacks the hydroxy and 3-methyl-2-oxo-butyl groups.
Uniqueness
3-hydroxy-3-(3-methyl-2-oxo-butyl)-5-nitro-1H-indol-2-one is unique due to the presence of both the nitro and hydroxy groups, as well as the 3-methyl-2-oxo-butyl side chain. These functional groups confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
84003-14-5 |
|---|---|
Fórmula molecular |
C13H14N2O5 |
Peso molecular |
278.26 g/mol |
Nombre IUPAC |
3-hydroxy-3-(3-methyl-2-oxobutyl)-5-nitro-1H-indol-2-one |
InChI |
InChI=1S/C13H14N2O5/c1-7(2)11(16)6-13(18)9-5-8(15(19)20)3-4-10(9)14-12(13)17/h3-5,7,18H,6H2,1-2H3,(H,14,17) |
Clave InChI |
YLCZXXUUMSAFRI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)CC1(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine](/img/structure/B13999401.png)



![Propan-2-yl bis[(2,2-dimethylaziridin-1-yl)]phosphinate](/img/structure/B13999425.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B13999441.png)

![Benzo[c]cinnoline-1,10-diamine](/img/structure/B13999447.png)



![(4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13999465.png)

